molecular formula C13H19ClN4 B15065059 2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride

2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride

Cat. No.: B15065059
M. Wt: 266.77 g/mol
InChI Key: WFBDZYHTKTUQOQ-UHFFFAOYSA-N
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Description

2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a spiro junction, which is a unique structural motif where two rings are connected through a single atom. The presence of both pyrrole and pyrazine rings in its structure makes it a valuable scaffold in medicinal chemistry due to its potential biological activities .

Preparation Methods

The synthesis of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves several steps:

Chemical Reactions Analysis

2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[1,2-a]pyrazine core.

    Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Scientific Research Applications

2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors that are crucial for various biological processes.

    Pathways Involved: It can inhibit kinase activity, which is essential for cell signaling and proliferation.

Comparison with Similar Compounds

2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride is unique due to its spiro junction and the presence of both pyrrole and pyrazine rings. Similar compounds include:

Properties

Molecular Formula

C13H19ClN4

Molecular Weight

266.77 g/mol

IUPAC Name

2-methylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4'-piperidine]-6-carbonitrile;hydrochloride

InChI

InChI=1S/C13H18N4.ClH/c1-16-8-9-17-11(10-14)2-3-12(17)13(16)4-6-15-7-5-13;/h2-3,15H,4-9H2,1H3;1H

InChI Key

WFBDZYHTKTUQOQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=CC=C2C13CCNCC3)C#N.Cl

Origin of Product

United States

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